molecular formula C15H11N7 B12757614 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- CAS No. 86870-08-8

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl-

Cat. No.: B12757614
CAS No.: 86870-08-8
M. Wt: 289.29 g/mol
InChI Key: RJADFHMYUZMFRR-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes fused triazole and triazine rings, along with pyridinyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through the cyclization of appropriate precursors. This can be achieved by reacting hydrazine derivatives with nitriles or other suitable reagents under controlled conditions.

    Formation of the Triazine Ring: The triazine ring is then formed by the cyclization of the triazole intermediate with suitable reagents such as cyanogen bromide or other triazine-forming agents.

    Introduction of Pyridinyl and Methyl Groups: The final step involves the introduction of pyridinyl and methyl groups through substitution reactions. This can be achieved by reacting the triazolo-triazine intermediate with pyridine derivatives and methylating agents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other oxidants.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents include halogenating agents, alkylating agents, and arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidants under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and arylating agents (e.g., phenylboronic acid) under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- is unique due to its specific combination of triazole, triazine, pyridinyl, and methyl groups

Properties

CAS No.

86870-08-8

Molecular Formula

C15H11N7

Molecular Weight

289.29 g/mol

IUPAC Name

3-methyl-6,7-dipyridin-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C15H11N7/c1-10-19-20-15-18-13(11-6-2-4-8-16-11)14(21-22(10)15)12-7-3-5-9-17-12/h2-9H,1H3

InChI Key

RJADFHMYUZMFRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

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